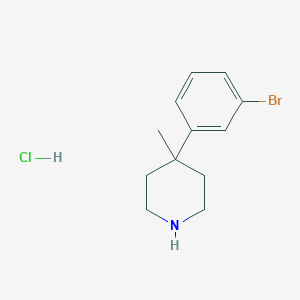

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring, which is further substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural characteristics may influence various biological activities, making it a candidate for drug development.

- Neuroactive Properties : Preliminary studies suggest that compounds with similar structures can interact with neurotransmitter receptors, particularly dopamine receptors. This interaction is crucial for understanding potential treatments for mood disorders and cognitive functions.

- Cytochrome P450 Inhibition : Research indicates that 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride may inhibit cytochrome P450 enzymes, specifically CYP2D6, which is significant for drug metabolism and pharmacokinetics .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Leads to the formation of corresponding amines.

- Substitution Reactions : Various substituted derivatives can be synthesized depending on the nucleophile used.

Case Study 1: Neuroprotective Effects

In animal models, compounds similar to this compound have shown neuroprotective properties against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These findings highlight the potential of this compound in treating neurodegenerative diseases.

Case Study 2: Dopamine Receptor Agonism

A study demonstrated that this compound acts as a selective agonist for D3 dopamine receptors, with an EC50 value around 710 nM. This selectivity may reduce the risk of impulse control disorders often associated with broader-spectrum dopaminergic agents .

Mecanismo De Acción

The mechanism of action of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Bromophenyl)piperidine hydrochloride: Similar structure but lacks the methyl group.

4-(3-Bromophenoxy)piperidine hydrochloride: Contains an ether linkage instead of a direct bromophenyl group.

4-(3-Bromophenyl)-4-ethylpiperidine hydrochloride: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is unique due to the presence of both the bromophenyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new chemical entities and the study of their biological effects.

Actividad Biológica

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Characterized by its piperidine structure, it features a bromophenyl group and a methyl substituent, which may influence its biological activity. This article explores the compound's biological interactions, pharmacological potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₇BrClN

- Molecular Weight : 290.63 g/mol

- CAS Number : 1427380-00-5

Potential Pharmacological Applications

- Neurotransmitter Receptor Interaction : Compounds with similar structures have shown the ability to influence neurotransmitter receptors, particularly in the central nervous system.

- Antimicrobial Activity : There is evidence suggesting that derivatives of piperidine exhibit antimicrobial properties, which may extend to this compound.

Interaction Studies

Preliminary interaction studies indicate that this compound may interact with various biological targets, although specific binding affinities and functional assays remain underexplored. Future research should focus on:

- Binding affinity assessments to neurotransmitter receptors.

- Functional assays to determine pharmacological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds and their similarities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride | 769944-79-8 | 0.98 |

| 3-(3-Bromophenyl)pyrrolidine hydrochloride | 1203681-69-9 | 0.91 |

| 3-(4-Bromophenyl)pyrrolidine hydrochloride | 1187931-39-0 | 0.89 |

This table highlights the structural similarities that may influence their biological activities.

Case Studies and Experimental Data

While direct case studies on this compound are scarce, related research provides context for its potential applications:

- Antimicrobial Studies : Research on piperidine derivatives has shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have demonstrated effective inhibition against Salmonella Typhi with minimal inhibitory concentrations (MIC) as low as 6.25 mg/mL .

- Neuropharmacology : Investigations into piperidine analogs have revealed their potential as selective antagonists for neurotransmitter receptors, which could be relevant for treating conditions like asthma and chronic pain .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-4-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBSWFNULJRSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.